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molecular formula C13H11NO B8667347 1-(Furan-2-yl)-3,4-dihydroisoquinoline

1-(Furan-2-yl)-3,4-dihydroisoquinoline

Cat. No. B8667347
M. Wt: 197.23 g/mol
InChI Key: FPFBTNSNJKDVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05210088

Procedure details

1-(Furan-2-yl)-3,4-dihydroisoquinoline was prepared by reacting phenethylamine with 2-furanoyl chloride followed by reflux with polyphosphoric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[C:15](Cl)=O>>[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1[C:15]1[C:8]2[C:3](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:2][CH2:1][N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Step Three
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C1=NCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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